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Compound of Interest

Compound Name: Myriocin

Cat. No.: B1677593 Get Quote

Myriocin, also known as ISP-1 and thermozymocidin, is a potent natural product that has

become an indispensable tool in biomedical research due to its highly specific inhibition of

sphingolipid biosynthesis. This technical guide provides an in-depth exploration of the origins of

Myriocin, from its initial discovery and the organisms that produce it, to the intricate details of

its biosynthesis and its well-elucidated mechanism of action. This document is intended for

researchers, scientists, and drug development professionals seeking a comprehensive

understanding of this important molecule.

Discovery and Producing Organisms
Myriocin was first isolated in 1972 by D. Kluepfel and colleagues from the culture filtrate and

mycelium of a thermophilic ascomycete, Myriococcum albomyces[1][2]. Initially identified during

a screening for new antifungal agents, it demonstrated strong activity against yeasts and

dermatophytes[1].

While originally discovered from Myriococcum albomyces, Myriocin and its structural analogs

have since been isolated from a variety of other fungal species, particularly entomopathogenic

fungi which parasitize insects. It is also produced by at least one bacterial species. Known

producers include:

Isaria sinclairii: A well-known entomopathogenic fungus and a common source of Myriocin,

often used in traditional Chinese medicine.[3][4][5][6]

Mycelia sterilia: Another fungal source from which the Myriocin biosynthetic gene cluster

has been identified.[3][5][7]
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Cordyceps cicadae[5]

Melanconis flavovirens

Paecilomyces variotii

Bacillus amyloliquefaciens

The structural similarity of Myriocin to sphingosine, a key component of cellular membranes,

foreshadowed its powerful biological activity which would be characterized in the following

decades.[5][8]

Biosynthesis of Myriocin
The biosynthesis of Myriocin is orchestrated by a dedicated biosynthetic gene cluster (BGC).

Recent genomic sequencing of producing organisms like Isaria sinclairii and Mycelia sterilia

has identified the core enzymatic machinery responsible for its assembly[3][9]. The pathway is

centered around two key enzymes: a Polyketide Synthase (PKS) and an alpha-oxo-amine

synthase (AOS)[3][9].

The proposed biosynthetic logic is as follows:

Polyketide Chain Assembly: A highly reducing Type I Polyketide Synthase (PKS) constructs

the C18 fatty acid backbone of Myriocin. This process involves the iterative condensation of

malonyl-CoA and methylmalonyl-CoA extender units, followed by reduction, dehydration, and

further reduction steps to create the specific carbon chain with its characteristic ketone and

alkene functionalities.

Amino Acid Condensation: The completed polyketide chain is then transferred to an alpha-

oxo-amine synthase (AOS). This enzyme, which is related to serine palmitoyltransferase

(SPT), catalyzes the condensation of the polyketide with an amino acid donor (likely glycine

or a derivative) to form the final Myriocin structure.
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Simplified Myriocin Biosynthesis Pathway.

Mechanism of Action: Dual Inhibition of Serine
Palmitoyltransferase
Myriocin's potent biological effects stem from its direct and powerful inhibition of Serine

Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of
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sphingolipids.[5][10] This inhibition effectively depletes cells of essential sphingolipids, such as

ceramides and sphingosine-1-phosphate, which are critical for membrane structure and cellular

signaling.[8][11]

Detailed mechanistic studies combining X-ray crystallography, mass spectrometry, and enzyme

kinetics have revealed that Myriocin employs a sophisticated dual-mechanism of inhibition

against SPT.[12][13][14]

High-Affinity Reversible Binding: Myriocin, as a structural analog of the natural substrate L-

serine, first enters the active site of SPT. There, its primary amine forms a reversible external

aldimine with the pyridoxal-5'-phosphate (PLP) cofactor. This initial complex is extremely

stable and explains the nanomolar affinity of Myriocin for the enzyme.[12][13][14]

Enzyme-Catalyzed Suicide Inhibition: The initially formed PLP-myriocin complex then

undergoes an unexpected, slow, enzyme-catalyzed 'retro-aldol-like' cleavage. This reaction

breaks the C2-C3 bond of Myriocin, releasing a C18 aldehyde species. This aldehyde then

acts as a suicide inhibitor, forming a covalent bond with the essential catalytic lysine residue

(Lys265) in the SPT active site, leading to irreversible inactivation of the enzyme.[12][13]

This dual mechanism rationalizes both the extraordinary potency and the long-lasting inhibitory

effect of Myriocin.[12][14]
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Dual Mechanism of SPT Inhibition by Myriocin.

Quantitative Data Summary
The following tables summarize key quantitative parameters related to Myriocin's production

and biological activity.

Table 1: Fermentation Parameters for Myriocin Production by M. albomyces
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Parameter Value

Incubation Temperature 47°C (first 24h), then 40°C (6 days)

Aeration Rate 0.3 - 0.5 vol/vol/min

Agitation 300 rev/min

pH Control (last 2 days) Maintained at 7.0 - 7.2

Final Crystalline Yield 58 g (from 250-liter fermenter)

Recovery from Mycelium 85%

Data sourced from Kluepfel et al., 1972[1]

Table 2: Biological Activity and Kinetic Parameters

Parameter Value Target/System

SPT Inhibition (Ki) 10.3 ± 3.2 nM Yeast Microsomes

Cell Proliferation (IC50) 15 nM Murine CTLL-2 T-cells

HCV Replication (IC50) 3.5 µg/mL HCV-1b replicon

Ceramide Reduction ~86% B16F10 Melanoma Cells (24h)

Sphingomyelin Reduction ~57% B16F10 Melanoma Cells (24h)

Sphingosine Reduction ~75% B16F10 Melanoma Cells (24h)

Data sourced from Miyake et al., 1995; Ren et al., (undated); Lee et al., 2011;

MedChemExpress[7][8][11][15]

Key Experimental Protocols
Protocol for Myriocin Production and Isolation (Kluepfel
et al., 1972)
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This protocol outlines the original method for producing and isolating Myriocin from

Myriococcum albomyces NRRL 3858.

Inoculum and Fermentation:

A vegetative culture is grown in a medium containing molasses, malt extract, yeast extract,

glycerol, and salts.

A 250-liter fermenter containing production medium (glucose, tryptone, yeast extract, salts,

and lard oil) is seeded with 2% of the vegetative culture.

Fermentation is conducted for 7 days, with temperature initially at 47°C for 24 hours to

maximize growth, then reduced to 40°C. Aeration and agitation are maintained, and pH is

controlled during the final 48 hours.

Extraction and Purification:

The mycelium is separated from the culture broth by filtration.

From Mycelium: The mycelial cake is extracted with hot methanol. The methanol extract is

concentrated, and the resulting aqueous residue is extracted with n-butanol. The butanol

extract is concentrated to an oil.

From Filtrate: The culture filtrate is acidified to pH 3.0 and extracted with n-butanol. The

butanol is concentrated in vacuo.

The crude extracts are combined and subjected to a series of purification steps, including

solvent partitioning and crystallization, to yield pure, white crystalline Myriocin.
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Workflow for Myriocin Isolation and Purification.
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Protocol for SPT Activity Assay (Wadsworth et al., 2013)
This colorimetric assay measures SPT activity by monitoring the release of Coenzyme A

(CoASH) during the condensation reaction.

Reagent Preparation:

Assay Buffer: 100 mM HEPES, pH 8.0.

Substrates: L-serine and Palmitoyl-CoA stocks.

Inhibitor: Myriocin stock dissolved in a suitable solvent (e.g., DMSO).

Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Assay Procedure:

In a microplate or cuvette, combine SPT enzyme (e.g., 0.2 µM), L-serine (e.g., 20 mM),

DTNB (e.g., 0.2 mM), and the desired concentration of Myriocin in the assay buffer.

Incubate the mixture for a defined period to allow for inhibitor binding.

Initiate the reaction by adding Palmitoyl-CoA (e.g., 250 µM).

Immediately monitor the increase in absorbance at 412 nm for 45 minutes. This

corresponds to the formation of the TNB⁻ anion as DTNB reacts with the CoASH product.

Kinetic constants (Km, IC50) are calculated from reaction rates measured under varying

substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-

Menten).[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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